molecular formula C4H2ClFO2S2 B2747263 5-Fluorothiophene-2-sulfonyl chloride CAS No. 1132652-99-3

5-Fluorothiophene-2-sulfonyl chloride

Cat. No.: B2747263
CAS No.: 1132652-99-3
M. Wt: 200.63
InChI Key: CSUVXKJWOIMNOT-UHFFFAOYSA-N
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Description

5-Fluorothiophene-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4H2ClFO2S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a fluorine atom at the 5-position and a sulfonyl chloride group at the 2-position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluorothiophene-2-sulfonyl chloride typically involves the chlorosulfonation of 5-fluorothiophene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The process involves the following steps:

    Chlorosulfonation: 5-Fluorothiophene is reacted with chlorosulfonic acid at a controlled temperature to introduce the sulfonyl chloride group at the 2-position.

    Purification: The crude product is purified by distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade chlorosulfonic acid and advanced purification techniques to meet the required specifications for commercial use.

Chemical Reactions Analysis

Types of Reactions

5-Fluorothiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

5-Fluorothiophene-2-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in drug discovery and development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluorothiophene-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Similar Compounds

    5-Chlorothiophene-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of fluorine.

    5-Bromothiophene-2-sulfonyl chloride: Similar structure but with a bromine atom instead of fluorine.

    Thiophene-2-sulfonyl chloride: Lacks the halogen substituent at the 5-position.

Uniqueness

5-Fluorothiophene-2-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. The fluorine atom can influence the reactivity and stability of the compound, making it a valuable intermediate in the synthesis of fluorinated organic molecules.

Properties

IUPAC Name

5-fluorothiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFO2S2/c5-10(7,8)4-2-1-3(6)9-4/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUVXKJWOIMNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132652-99-3
Record name 5-fluorothiophene-2-sulfonyl chloride
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